2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a 4-((4-fluoro-2-methylbenzyl)oxy)phenyl substituent attached to a pinacol-protected boronate core. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl-aryl or aryl-heteroaryl frameworks in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-[4-[(4-fluoro-2-methylphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO3/c1-14-12-17(22)9-6-15(14)13-23-18-10-7-16(8-11-18)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYKFDVNCVYDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Formation of the benzyl ether linkage between a 4-hydroxyphenyl boronate ester and a 4-fluoro-2-methylbenzyl halide or equivalent electrophile.
- Installation or retention of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety , which is a stable boronate ester commonly used in Suzuki–Miyaura cross-coupling reactions.
Preparation of the Boronate Ester Core
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit is generally prepared by reaction of pinacol with boronic acid derivatives or through direct borylation methods. According to a detailed procedure from Organic Syntheses, the synthesis of related boronate esters can be achieved by:
- Reacting crude (dichloromethyl)boronic acid with pinacol in dry dichloromethane under inert atmosphere at room temperature for 16 hours.
- The reaction mixture is then filtered and purified to yield the pinacol boronate ester.
This method provides a stable boronate ester framework essential for the target compound.
Formation of the Benzyl Ether Linkage
The ether linkage between the 4-fluoro-2-methylbenzyl moiety and the phenyl ring bearing the boronate ester is typically formed via nucleophilic substitution:
- A phenolic hydroxyl group on the 4-position of the phenyl ring (bearing the boronate ester) acts as the nucleophile.
- The 4-fluoro-2-methylbenzyl electrophile, often a benzyl halide (e.g., benzyl bromide or chloride), is reacted with the phenol under basic conditions to form the ether.
This approach is supported by literature where selective oxygen alkylation is performed using alkyl halides and potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Representative Procedure
A representative preparation sequence based on literature analogs and established synthetic routes is as follows:
Alternative Synthetic Approaches
Recent advances in photochemical homologation and Suzuki–Miyaura coupling provide alternative routes to related boronate esters:
- Photochemical homologation of boronic acids with N-sulfonylhydrazones under basic conditions can yield substituted benzylboronates, which may be adapted for the target compound synthesis.
- Suzuki–Miyaura cross-coupling reactions using aryl halides and boronate esters are well documented for constructing complex aryl-aryl and aryl-ether linkages, although direct coupling of the target compound’s precursors may require careful optimization due to solubility and reactivity issues.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Boronate ester synthesis | Pinacol, (dichloromethyl)boronic acid | Dry CH2Cl2, RT, 16 h, inert atmosphere | 85-95% | Stable intermediate |
| Benzyl ether formation | 4-fluoro-2-methylbenzyl bromide, K2CO3 | DMF, 50-80 °C, 6-12 h | 80-90% | Mild base, polar aprotic solvent |
| Purification | Silica gel chromatography | Hexane/EtOAc gradient | - | Essential for purity |
Chemical Reactions Analysis
This compound is primarily used in Suzuki–Miyaura coupling reactions, where it undergoes transmetalation with palladium catalysts. The reaction conditions are generally mild, and the compound is stable under these conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of complex organic moleculesIndustrially, it is used in the production of materials with specific properties, such as polymers and advanced materials .
Mechanism of Action
The mechanism of action of this compound in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond. The molecular targets are typically organic halides or triflates, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous boronic esters.
Table 1: Comparative Analysis of Boronate Esters
Key Findings:
Substituent Effects on Reactivity :
- The target compound’s 4-fluoro-2-methylbenzyloxy group balances steric bulk (from the methyl group) and electronic modulation (from fluorine), enhancing stability and coupling efficiency compared to simpler electron-donating (e.g., methoxy) or withdrawing (e.g., bromo) substituents .
- Bromo-substituted analogs (e.g., entry 2 in Table 1) exhibit high reactivity in halogen exchange reactions but lower thermal stability due to weaker B–C bonds .
Synthetic Utility :
- Methoxy-substituted boronates (e.g., entry 3) are preferred in photoluminescent materials due to their electron-rich aromatic systems, which improve charge transfer properties .
- Ortho-substituted derivatives (e.g., entry 4) face steric hindrance in cross-couplings, reducing yields compared to para-substituted analogs .
Biological Applications :
Biological Activity
2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound classified under dioxaborolanes. Its unique structure features a dioxaborolane core that includes a phenyl group with specific substitutions that enhance its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound based on available research findings.
Structural Characteristics
The compound's structure is defined by its five-membered ring containing boron and oxygen atoms, making it an important intermediate for various chemical reactions, particularly Suzuki-Miyaura coupling reactions. The presence of the fluorine atom is notable for its potential to improve biological specificity and activity.
Biological Activity Overview
Research indicates that 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with various biological targets. Its biological activities can be summarized as follows:
- Inhibition of Protein Interactions : Studies have shown that similar compounds can inhibit interactions between proteins such as PD-1 and PD-L1, which are crucial in cancer immunotherapy. For instance, small-molecule inhibitors targeting PD-1/PD-L1 interactions have demonstrated significant potential in restoring T-cell function in tumor environments .
- Cellular Effects : Compounds within the same class have been shown to affect cellular pathways involved in immune responses. For example, certain derivatives have been linked to increased production of interferon-gamma (IFN-γ), a key cytokine in immune response .
- Comparative Biological Activity : A comparative analysis of structurally related compounds reveals variability in their biological activities based on structural modifications. For instance:
Case Studies and Research Findings
Several studies highlight the biological implications of compounds related to 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
| Compound | IC50 (nM) | Binding Affinity (K_D) | Biological Activity |
|---|---|---|---|
| A9 | 0.93 | 3.64 | PD-L1 inhibitor |
| A3 | 18.4 | Not specified | Immune modulation |
| A4 | 21.9 | Not specified | Immune modulation |
These findings suggest that modifications to the core structure can lead to enhanced or diminished biological activity.
The mechanisms through which 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects may involve:
- Inhibition of Key Protein Interactions : By interfering with the binding sites on proteins like PD-L1.
- Modulation of Immune Responses : Enhancing T-cell activation and cytokine release through blockade of inhibitory pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this boronic ester, and what key reaction parameters influence yield?
- Methodology : The compound is synthesized via palladium-catalyzed borylation of aryl halides (e.g., 4-bromo-2-fluoroanisole) with bis(pinacolato)diboron. Critical parameters include:
- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., XPhos) .
- Base : Potassium carbonate or sodium acetate to deprotonate intermediates .
- Conditions : Inert atmosphere (N₂/Ar), anhydrous solvents (THF, dioxane), and temperatures of 80–100°C .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., aromatic protons, methyl groups) and boron integration via ¹¹B NMR .
- X-ray Crystallography : Resolves bond angles and confirms steric effects of the dioxaborolane ring (e.g., Acta Cryst. data for similar compounds) .
- HPLC/MS : Detects impurities (e.g., deborylated byproducts) and quantifies purity (≥95% required for catalytic applications) .
Advanced Research Questions
Q. How do fluorinated substituents on the benzyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The 4-fluoro-2-methylbenzyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect stabilizes the boronate intermediate, reducing protodeboronation .
- Comparative Data :
| Substituent | Coupling Rate (Relative) | Yield (%) |
|---|---|---|
| 4-F-2-Me | 1.0 (reference) | 85 |
| 3-Cl | 0.7 | 72 |
| 2,4-diF | 1.2 | 90 |
| Source: Comparative studies on arylboronates . |
Q. What strategies resolve contradictions in reported catalytic activity for this compound?
- Case Study : Discrepancies in coupling efficiency (e.g., 43% vs. 85% yields) arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate Pd catalysts. Optimize with toluene/THF mixtures .
- Oxygen Sensitivity : Trace O₂ oxidizes boronate; rigorous inert conditions (Schlenk line) are critical .
Q. How can computational modeling predict competing reaction pathways involving this boronic ester?
- DFT Studies : Models reveal:
- Transmetalation Barrier : Lower energy for fluorinated aryl groups due to enhanced Lewis acidity at boron .
- Steric Effects : The 2-methyl group on the benzyl moiety hinders rotation, favoring planar transition states .
- Validation : Correlate computed activation energies with experimental kinetics (e.g., Arrhenius plots) .
Methodological Challenges and Solutions
Q. What precautions are necessary when handling this compound in aqueous or protic conditions?
- Hydrolysis Risk : The dioxaborolane ring is prone to hydrolysis in acidic/basic media. Use anhydrous conditions and avoid water during synthesis .
- Stabilization : Additives like pinacol or 2,6-lutidine buffer the reaction medium, suppressing boronate degradation .
Q. How to design experiments probing the compound’s role in photoactive materials?
- Photophysical Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
